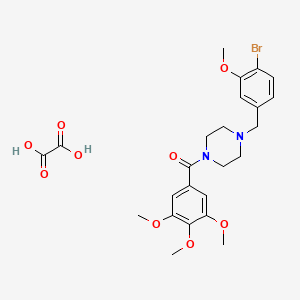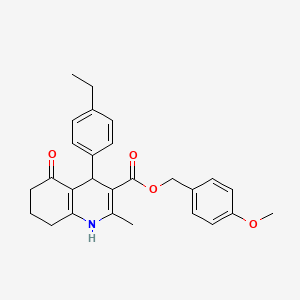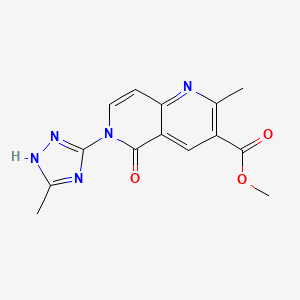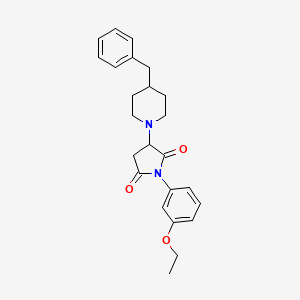
1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a piperazine derivative that has been synthesized using a multistep reaction process.
Mecanismo De Acción
The mechanism of action of 1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate is not fully understood. However, studies have suggested that it may act by inhibiting the proliferation of cancer cells, reducing inflammation, and protecting neurons from oxidative stress.
Biochemical and Physiological Effects:
1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have neuroprotective effects, reducing oxidative stress and improving cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate in lab experiments include its potential therapeutic applications and its ability to inhibit the growth of cancer cells and reduce inflammation. However, its limitations include the lack of understanding of its mechanism of action and the need for further research to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of 1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate. These include further investigation of its potential therapeutic applications, elucidation of its mechanism of action, and determination of its safety and efficacy. Additionally, future studies could focus on the development of analogs of this compound with improved bioavailability and pharmacokinetic properties.
Conclusion:
In conclusion, 1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate is a novel compound that has shown potential therapeutic applications in various scientific research fields. Its synthesis method involves a multistep reaction process, and its mechanism of action is not fully understood. However, studies have suggested that it may act by inhibiting the proliferation of cancer cells, reducing inflammation, and protecting neurons from oxidative stress. Further research is needed to determine its safety and efficacy and to elucidate its mechanism of action.
Métodos De Síntesis
The synthesis of 1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate involves a multistep reaction process. The first step involves the reaction of 4-bromo-3-methoxybenzaldehyde with piperazine in the presence of an acid catalyst to form 1-(4-bromo-3-methoxybenzyl)piperazine. The second step involves the reaction of 1-(4-bromo-3-methoxybenzyl)piperazine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base to form 1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. The final step involves the reaction of 1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine with oxalic acid to form 1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate.
Aplicaciones Científicas De Investigación
1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate has shown potential therapeutic applications in various scientific research fields. It has been studied for its antitumor, antimicrobial, and anti-inflammatory activities. It has also been investigated for its potential use as a neuroprotective agent and for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
[4-[(4-bromo-3-methoxyphenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27BrN2O5.C2H2O4/c1-27-18-11-15(5-6-17(18)23)14-24-7-9-25(10-8-24)22(26)16-12-19(28-2)21(30-4)20(13-16)29-3;3-1(4)2(5)6/h5-6,11-13H,7-10,14H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEQLLFFHZSUPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3=CC(=C(C=C3)Br)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29BrN2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5226432.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide](/img/structure/B5226433.png)
![5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5226440.png)
![6-amino-3-methyl-1-phenyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5226441.png)
![methyl 5-methyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5226451.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5226457.png)

![2-phenyl-1-azaspiro[5.5]undecan-4-ol](/img/structure/B5226469.png)


![N-(3,4-dimethylphenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5226488.png)
![2-tert-butyl-9-methyl-9H-imidazo[1,2-a]benzimidazole hydrobromide](/img/structure/B5226506.png)
